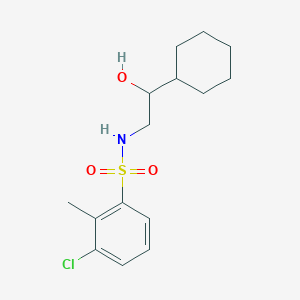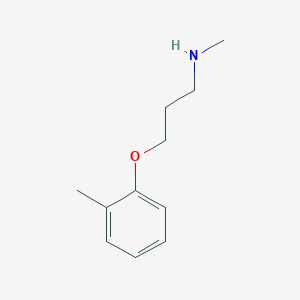
Methyl-(3-o-tolyloxy-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl-(3-o-tolyloxy-propyl)-amine” is related to a compound known as N-Nitroso-Atomoxetine . This compound is chemically known as ®-N-methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)nitrous amide .
Synthesis Analysis
The synthesis of related compounds has been described in patents . For example, a mixture of N,N-dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine was reacted with phenylchloroformate and then washed with aqueous sodium hydroxide .Molecular Structure Analysis
The molecular formula of the related compound N-Nitroso-Atomoxetine is C17H20N2O2 . The structure of this compound includes a nitrous amide group attached to a propyl chain, which is further connected to a phenyl ring and a tolyloxy group .Aplicaciones Científicas De Investigación
Pharmacology: ADHD Treatment
“Methyl-(3-o-tolyloxy-propyl)-amine” is a key intermediate in the synthesis of Atomoxetine , marketed under the name Strattera . Atomoxetine is a non-stimulant medication approved for the treatment of attention-deficit hyperactivity disorder (ADHD). It functions as a selective norepinephrine reuptake inhibitor, which is more effective and exhibits fewer anticholinergic side effects compared to its racemic mixture.
Quality Control and Assurance
In the pharmaceutical industry, this compound is utilized for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Atomoxetine and its formulations . It’s also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies of the drug formulation.
Chemical Synthesis
The compound serves as a precursor in various organic synthesis processes. It’s involved in the preparation of N-Nitroso-Atomoxetine , which is used as a reference standard in chemical analysis . This highlights its role in the development and validation of analytical methods for pharmaceutical compounds.
Biochemistry: Research and Development
In biochemistry research, “Methyl-(3-o-tolyloxy-propyl)-amine” is part of the development of new compounds. It’s used in the synthesis of impurities of Atomoxetine, which are essential for the study of the drug’s pharmacokinetics and metabolism .
Industrial Applications
This chemical is used in the manufacturing of pharmaceutical reference standards. Companies like SynZeal provide it with detailed characterization data, ensuring compliance with regulatory guidelines . This is crucial for maintaining the integrity of pharmaceutical products.
Propiedades
IUPAC Name |
N-methyl-3-(2-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-6-3-4-7-11(10)13-9-5-8-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTYRDQDZUDPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(3-o-tolyloxy-propyl)-amine | |
CAS RN |
883545-20-8 |
Source


|
| Record name | methyl[3-(2-methylphenoxy)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


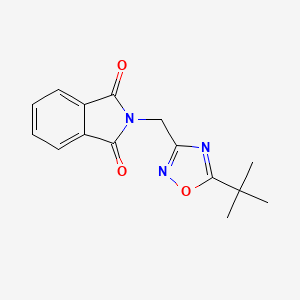
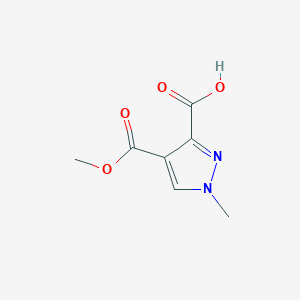
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)
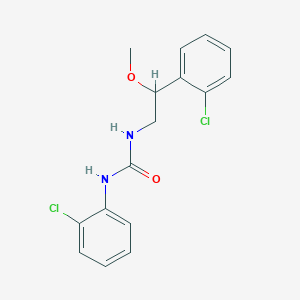


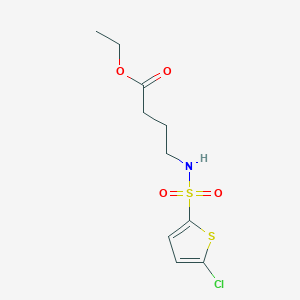
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
